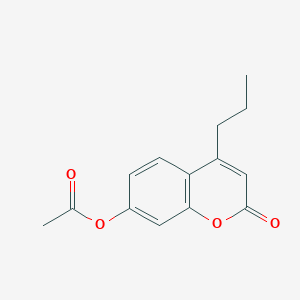

2-oxo-4-propyl-2H-chromen-7-yl acetate

Description

Historical Context and Evolution of Chromen-2-one (Coumarin) Research

The history of coumarin (B35378) research dates back to 1820 when the parent compound, coumarin, was first isolated from the tonka bean (Dipteryx odorata). Initially valued for its pleasant sweet odor, resembling vanilla, it found extensive use in the perfume and fragrance industry. However, the discovery of its transformation into the potent anticoagulant dicoumarol by fungi in spoiled sweet clover hay in the 1940s marked a significant turning point, unveiling the therapeutic potential of this class of compounds. This serendipitous discovery led to the development of the widely used anticoagulant drug, warfarin, a synthetic derivative of coumarin.

Since then, the field of coumarin research has expanded exponentially. Early investigations focused on the anticoagulant properties of 4-hydroxycoumarin (B602359) derivatives. However, over the decades, researchers have unearthed a plethora of other pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, antiviral, anticancer, and neuroprotective effects. mdpi.comorscience.runih.gov This has been driven by the relative ease of synthesis and the ability to introduce a wide variety of substituents onto the coumarin nucleus, allowing for the fine-tuning of its biological activity.

Structural Classification and Diversification within the Chromen-2-one Scaffold

The basic coumarin scaffold consists of a benzene (B151609) ring fused to an α-pyrone ring. The versatility of this core structure allows for extensive diversification, leading to a broad classification of coumarin derivatives. These can be broadly categorized based on the nature and position of their substituents.

Simple coumarins are hydroxylated, alkoxylated, or alkylated derivatives of the parent coumarin structure. More complex derivatives include the furanocoumarins and pyranocoumarins, where a furan (B31954) or pyran ring is fused to the coumarin nucleus. The substitution pattern on the benzene and pyrone rings plays a crucial role in determining the biological activity of the compound. For instance, the presence of a hydroxyl group at the C7 position is a common feature in many biologically active natural coumarins, such as umbelliferone. The C4 position is also a key site for modification, with various substituents influencing the compound's pharmacological profile.

Rationale for Investigating 2-oxo-4-propyl-2H-chromen-7-yl acetate (B1210297): Bridging Structural Features with Biological Potential

The specific investigation of 2-oxo-4-propyl-2H-chromen-7-yl acetate is rooted in the structure-activity relationships established for other coumarin derivatives. This compound possesses two key structural modifications to the basic 7-hydroxy-4-alkylcoumarin scaffold: a propyl group at the C4 position and an acetate group at the C7 position.

The 4-propyl group: The introduction of alkyl groups at the C4 position of the coumarin ring has been shown to influence various biological activities. For instance, studies on 4-methylcoumarin (B1582148) derivatives have demonstrated significant anticancer properties. nih.gov The presence of a lipophilic alkyl chain, such as a propyl group, can enhance the compound's ability to cross cell membranes, potentially increasing its bioavailability and interaction with intracellular targets. Research on 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives has indicated notable antimicrobial and antitumor potency. psu.edu

Therefore, the rationale for investigating This compound is to explore the synergistic or unique biological effects arising from the combination of a 4-propyl substituent and a 7-acetoxy group on the coumarin scaffold. This targeted design aims to potentially enhance existing activities like anticancer or antimicrobial effects, or to discover novel therapeutic properties.

Overview of Current Research Trajectories for Coumarin-Based Compounds

Current research on coumarin-based compounds is highly dynamic and multifaceted. Key areas of investigation include:

Anticancer Drug Development: A significant portion of coumarin research is focused on developing novel anticancer agents. iiarjournals.orgresearchgate.net Scientists are exploring coumarin derivatives that can inhibit various cancer-related pathways, such as cell proliferation, angiogenesis, and metastasis. The cytotoxic effects of various substituted coumarins are being evaluated against a wide range of cancer cell lines. nih.govnih.gov

Neuroprotective Agents: There is growing interest in the potential of coumarins to treat neurodegenerative diseases like Alzheimer's and Parkinson's disease. orscience.runih.govresearchgate.net Research is focused on designing coumarin derivatives that can inhibit enzymes such as cholinesterases and monoamine oxidases, reduce oxidative stress, and prevent protein aggregation in the brain. mdpi.com

Antimicrobial Agents: With the rise of antibiotic resistance, the search for new antimicrobial agents is a global priority. Coumarin derivatives have shown promising activity against a variety of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs. sciencepublishinggroup.comresearchgate.net

Multi-target Ligands: Recognizing the complex nature of many diseases, researchers are designing coumarin-based compounds that can simultaneously interact with multiple biological targets. mdpi.com This multi-target approach could lead to more effective therapies with reduced side effects.

The synthesis of novel coumarin derivatives, including This compound , is often guided by these research trajectories, with the aim of identifying compounds with enhanced potency and selectivity for specific biological targets.

Structure

3D Structure

Properties

IUPAC Name |

(2-oxo-4-propylchromen-7-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-3-4-10-7-14(16)18-13-8-11(17-9(2)15)5-6-12(10)13/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHONYWOPDLTBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Oxo 4 Propyl 2h Chromen 7 Yl Acetate and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 2-oxo-4-propyl-2H-chromen-7-yl acetate (B1210297) Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 2-oxo-4-propyl-2H-chromen-7-yl acetate, two primary disconnections are evident.

Primary Disconnection: Ester Functionalization

The most straightforward disconnection involves the hydrolysis of the acetate ester at the C7 position. This leads to the key intermediate, 7-hydroxy-4-propyl-2H-chromen-2-one, and an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This final-stage functionalization is a common and high-yielding reaction, often facilitated by a base like pyridine (B92270) or triethylamine (B128534). rjptonline.orgmdpi.com

Secondary Disconnection: Formation of the Coumarin (B35378) Ring

The core challenge lies in the construction of the 7-hydroxy-4-propyl-2H-chromen-2-one scaffold. Several classical and modern bond-forming strategies can be envisioned:

Pechmann Condensation Disconnection: This approach disconnects the molecule across the C4-C4a and O1-C2 bonds. It leads back to a phenol (B47542) (resorcinol) and a β-ketoester (ethyl 3-oxohexanoate). This is one of the most direct and widely used methods for this class of coumarins. wikipedia.org

Knoevenagel Condensation Disconnection: This strategy involves breaking the C3-C4 double bond, leading to a 2-hydroxybenzaldehyde derivative (2,4-dihydroxybenzaldehyde) and an active methylene (B1212753) compound that can generate the C4-propyl substituent and the C2-carbonyl group. youtube.comnih.gov

Perkin and Wittig Reaction Disconnections: The Perkin approach would disconnect to a salicylaldehyde (B1680747) and a propyl-substituted anhydride, though it is less common for C4-substituted coumarins. nih.govsathyabama.ac.in An intramolecular Wittig reaction offers another pathway, disconnecting the lactone ring to an appropriately substituted phenolic phosphonium (B103445) ylide precursor. organic-chemistry.org

Transition-Metal Mediated Disconnections: Modern approaches allow for disconnections that are not feasible under classical conditions. For instance, a palladium-catalyzed cyclization could disconnect the molecule to a 2-alkynylphenol derivative or a 2-vinylphenol and a carbon monoxide source. acs.orgorganic-chemistry.org

This analysis reveals that while the final acetylation step is relatively simple, the core synthesis of the substituted coumarin ring can be approached through multiple, distinct pathways, each with its own set of advantages and limitations.

Classical and Modern Synthetic Routes to 2H-Chromen-2-one Scaffolds with Ester Substitutions

The synthesis of the 2H-chromen-2-one (coumarin) skeleton is a well-established field, with numerous named reactions forming the bedrock of classical approaches. nih.gov More recently, transition-metal catalysis has introduced powerful new methods for their construction. researchgate.netacs.orgorganic-chemistry.orgacs.org

The Pechmann condensation is a cornerstone of coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.org For the synthesis of the precursor 7-hydroxy-4-propyl-2H-chromen-2-one, this method is highly effective, utilizing resorcinol (B1680541) as the phenolic component and ethyl 3-oxohexanoate (B1246410) as the β-ketoester.

The reaction proceeds via an initial transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl onto the aromatic ring (a Friedel-Crafts type acylation), and a final dehydration step to form the pyrone ring. wikipedia.org A variety of acid catalysts can be employed to promote this condensation, with the choice of catalyst often influencing reaction times and yields. researchgate.netjetir.orgresearchgate.netscispace.com The subsequent O-acylation of the 7-hydroxy group with acetic anhydride yields the final product. rjptonline.orgchempedia.in

| Catalyst | Conditions | Typical Yield | Reference |

|---|---|---|---|

| Conc. H₂SO₄ | 0-10°C to Room Temp | Good to Excellent | rjptonline.orgjetir.org |

| Amberlyst-15 | Solvent-free, 110°C | ~95% | researchgate.netscispace.com |

| InCl₃ (Indium(III) chloride) | Varies | Good | researchgate.net |

| FeCl₃·6H₂O | Solvent-free | Good | researchgate.net |

| SnO₂ nanoparticles | Varies | Good | researchgate.net |

The Knoevenagel condensation provides an alternative route, typically involving the reaction of an aldehyde with an active methylene compound in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. sapub.orgnih.gov The reaction forms a C=C bond, and for coumarin synthesis, it employs a salicylaldehyde derivative. youtube.comaip.org The initial condensation is followed by an intramolecular cyclization (lactonization) to form the coumarin ring. researchgate.net

To generate a 4-propyl substituted coumarin, the strategy would require a more complex active methylene compound. This method has been successfully applied to produce a wide array of coumarin derivatives, often under mild conditions and with high yields. nih.govsapub.org The use of microwave irradiation and various catalysts like lithium sulfate (B86663) or choline (B1196258) chloride (ChCl) has been shown to improve reaction efficiency. nih.govsapub.orgaip.org

The Perkin reaction, one of the earliest methods for coumarin synthesis, involves the condensation of a salicylaldehyde with a carboxylic acid anhydride and its corresponding sodium or potassium salt. nih.govsathyabama.ac.in While historically significant, this method is primarily used for coumarins unsubstituted at the C4 position. sathyabama.ac.in

The Wittig reaction offers a more versatile approach. masterorganicchemistry.com It involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. organic-chemistry.org For coumarin synthesis, an intramolecular Wittig reaction can be employed. This involves preparing a phenolic substrate bearing a phosphonium ylide that, upon reaction with an internal carbonyl or ester group, cyclizes to form the 2H-chromen-2-one ring. organic-chemistry.org This strategy allows for the construction of diverse, polysubstituted coumarins.

Modern organic synthesis has increasingly turned to transition-metal catalysis to forge complex molecules under mild conditions. researchgate.net Palladium-catalyzed reactions have been particularly fruitful in coumarin synthesis. acs.orgorganic-chemistry.orgacs.org These methods offer alternative bond disconnection strategies and often exhibit high functional group tolerance.

Key strategies include:

Palladium-catalyzed coupling of phenols and alkynoates: This method can directly form the coumarin ring in a single step. acs.org

Palladium-catalyzed oxidative cyclocarbonylation: This reaction uses 2-vinylphenols and carbon monoxide to construct the coumarin scaffold. organic-chemistry.org

Rhodium-catalyzed annulation: Phenolic acetates can react with acrylates in the presence of a rhodium catalyst to afford coumarin derivatives via C-H bond activation. organic-chemistry.org

These advanced methods provide powerful alternatives to classical condensation reactions, enabling the synthesis of complex coumarins that may be difficult to access otherwise.

| Metal Catalyst | Reactants | Key Transformation | Reference |

|---|---|---|---|

| Palladium(II) acetate | Phenol, Propiolate Ester | Cycloisomerization | acs.org |

| Palladium(II) acetate | 2-Vinylphenol, CO, Oxidant | Oxidative Cyclocarbonylation | organic-chemistry.org |

| [Rh₂(OAc)₄] | Phenolic Acetate, Acrylate | C-H Activation/Annulation | organic-chemistry.org |

| Palladium(0) | 2-Methoxy Benzoyl Chloride, Alkyne | Intermolecular Cyclization | acs.org |

| Cobalt(II) Porphyrin | Salicyl N-tosylhydrazone, Alkyne | Metalloradical Tandem Cyclization | nih.govmsu.edu |

Catalytic Approaches in the Formation of the Chromen-2-one Ring System and Subsequent Derivatization

Catalysis is central to the efficient synthesis of coumarins, playing a critical role in both the formation of the heterocyclic ring and its subsequent modification. researchgate.net A wide spectrum of catalysts, including metal complexes, organocatalysts, and Brønsted/Lewis acids, have been developed to improve yields, selectivity, and reaction conditions. researchgate.netnih.govmsu.edu

For the core ring formation via classical methods like the Pechmann condensation, catalysis has evolved from stoichiometric amounts of strong mineral acids (e.g., H₂SO₄) to more environmentally benign and recyclable solid acid catalysts like Amberlyst-15. researchgate.netjetir.orgscispace.com Lewis acids such as indium(III) chloride and iron(III) chloride have also proven effective. researchgate.net In Knoevenagel condensations, organocatalysts like piperidine or L-proline are commonly used. nih.govnih.gov

Transition metal catalysis, particularly with palladium, has opened new avenues for ring construction through mechanisms like C-H activation, cross-coupling, and carbonylation reactions. acs.orgorganic-chemistry.orgacs.org Furthermore, cobalt-based catalysts have been employed in radical-mediated pathways to synthesize the related 2H-chromene structures. nih.govmsu.edu

The derivatization of the coumarin scaffold is equally important for creating analogues like this compound. The final step, the O-acylation of the 7-hydroxy group, is a crucial transformation. This esterification is typically catalyzed by a base, such as pyridine or triethylamine, which activates the acylating agent (e.g., acetic anhydride) and deprotonates the phenol. rjptonline.orgmdpi.com This step is generally efficient and high-yielding, providing a reliable method to complete the synthesis of the target molecule from its hydroxylated precursor.

Green Chemistry Principles and Environmentally Benign Syntheses

The application of green chemistry principles to coumarin synthesis aims to reduce or eliminate the use and generation of hazardous substances. iiste.orgpsu.edu This has led to the exploration of heterogeneous solid acid catalysts, ionic liquids, and aqueous reaction media as alternatives to traditional homogeneous acid catalysts.

Heterogeneous catalysts such as zeolites (e.g., H-BEA), Amberlyst-15, and zirconia-based catalysts have proven effective for the Pechmann condensation. iiste.orgresearchgate.net These catalysts are advantageous as they are easily separated from the reaction mixture by simple filtration, can often be regenerated and reused, and minimize the production of acidic waste streams. iiste.orgresearchgate.net For instance, Amberlyst-15, an inexpensive and non-polluting catalyst, has been used effectively in solvent-free conditions to produce coumarin derivatives. iiste.org Similarly, nano-powdered natural clinoptilolite zeolite has been employed as a green, reusable catalyst in aqueous media for the synthesis of related chromene structures. psu.edu

Task-specific ionic liquids (TSILs), particularly Brønsted acidic ionic liquids, have also emerged as powerful, recyclable catalysts for coumarin synthesis. rsc.orgrsc.org These compounds can act as both the catalyst and the reaction medium, often allowing for reactions to proceed under solvent-free and ambient temperature conditions with high yields. rsc.orgrsc.org The use of biodegradable catalysts like choline chloride in water further highlights the shift towards eco-friendly methods that offer good to excellent yields. nih.gov

Table 1: Comparison of Green Catalysts in Coumarin Synthesis

| Catalyst | Reaction Type | Conditions | Key Advantages | Source(s) |

|---|---|---|---|---|

| Amberlyst-15 | Pechmann | Solvent-free, 110°C | Reusable, non-polluting, simple work-up | iiste.org |

| Zeolite H-BEA | Pechmann | Solvent/Solvent-free | Eliminates acidic waste, reusable | researchgate.net |

| ZnFe₂O₄ Nanoparticles | Pechmann | Solvent-free, 80°C | Heterogeneous, recoverable, high yields (85-98%) | jsynthchem.com |

| Brønsted Acidic Ionic Liquids (e.g., [MBSPy][HSO₄]) | Pechmann | Solvent-free, Room Temp | Recyclable, high yields, short reaction times | rsc.orgrsc.org |

| Choline Chloride | Knoevenagel | Aqueous media | Biodegradable, excellent yields (79-98%) | nih.gov |

Microwave-Assisted and Solvent-Free Methodologies

To accelerate reaction rates and improve energy efficiency, microwave-assisted organic synthesis (MAOS) has become a popular technique in coumarin preparation. nih.govnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. kuleuven.beafricanjournalofbiomedicalresearch.com

Microwave-assisted synthesis is frequently combined with solvent-free conditions, further enhancing the green credentials of the protocol. iiste.orgnih.gov In a solvent-free Pechmann reaction, for example, reactants and a solid acid catalyst are mixed and heated, yielding the product with high efficiency while avoiding the use of volatile and often toxic organic solvents. iiste.orgorganic-chemistry.org The synthesis of coumarin-3-carboxylic acids from salicylaldehydes and Meldrum's acid has been achieved in excellent yields (93–98%) under microwave and solvent-free conditions using ytterbium triflate as a catalyst. nih.gov Multicomponent reactions (MCRs) to produce complex coumarin derivatives have also been successfully performed under microwave irradiation, affording target molecules in shorter times and with simpler work-ups. nih.govkuleuven.be These methodologies represent a significant advance, offering a sustainable and efficient alternative for the synthesis of coumarin libraries. organic-chemistry.orgnih.gov

Regioselective Functionalization at the 7-Position and 4-Propyl Substitution

The specific structure of this compound requires precise control over the placement of substituents on the coumarin core. This involves two key steps: the formation of the 7-hydroxy-4-propylcoumarin intermediate and the subsequent acetylation of the 7-hydroxy group.

Strategies for Introducing the 7-Acetate Moiety

The introduction of the acetate group at the 7-position is typically a straightforward post-functionalization step performed on a pre-formed 7-hydroxycoumarin skeleton. mdpi.com The most common method is the O-acylation of the phenolic hydroxyl group.

This transformation is generally achieved by reacting 7-hydroxy-4-propylcoumarin with an acetylating agent such as acetyl chloride or acetic anhydride. mdpi.com The reaction is usually carried out in an inert solvent like dichloromethane (B109758) or in the presence of a base such as triethylamine or pyridine, which acts as a scavenger for the acidic byproduct (HCl or acetic acid). mdpi.com This method is efficient, proceeds under mild conditions (often at room temperature), and provides the desired 7-acetoxy derivative in high yield. mdpi.com The resulting ester, 7-acetoxy-4-methylcoumarin (B160210) (a close analogue), is a well-known fluorogenic substrate used to detect esterase activity, indicating that this synthetic transformation is robust and widely utilized. caymanchem.com

Synthetic Routes for the 4-Propyl Substituent

The 4-propyl group is typically incorporated during the initial construction of the coumarin ring system rather than being added to a pre-existing coumarin. The Pechmann condensation is the most direct route for this purpose. rsc.org

To synthesize the required 7-hydroxy-4-propylcoumarin precursor, resorcinol (1,3-dihydroxybenzene) is reacted with a β-ketoester carrying a propyl group. The specific reagent for this is ethyl butyrylacetate. The condensation is promoted by an acid catalyst, which can range from traditional acids like H₂SO₄ to the greener alternatives discussed previously (e.g., Amberlyst-15, zeolites). iiste.orgresearchgate.net The reaction involves an initial transesterification followed by an intramolecular Michael addition and subsequent dehydration to form the α,β-unsaturated lactone ring of the coumarin with the propyl group regioselectively placed at the C4-position.

Derivatization and Analog Design for Structure-Activity Relationship Studies

This compound serves as a scaffold that can be systematically modified to explore structure-activity relationships (SAR). nih.gov Derivatization studies involve creating a library of analogues where the substituents on the coumarin ring are varied to probe their influence on biological activity.

The primary points for modification on this scaffold are the 4-position and the 7-position.

Modification at the 4-Position: While the parent compound has a propyl group, analogues can be synthesized with different alkyl or aryl groups at this position to study the effect of lipophilicity, steric bulk, and electronic properties. For example, replacing the propyl group with various aryl groups leads to 4-arylcoumarins (neoflavones), a class of compounds with a wide range of biological activities. nih.govmdpi.com

Modification at the 7-Position: The 7-acetoxy group is a key functional handle. The parent 7-hydroxycoumarin can be O-alkylated or O-acylated with a variety of substituents. mdpi.com For instance, SAR studies on 4-methylcoumarins have shown that the nature of the substituent at the 7- and 8-positions is critical for anticancer activity. nih.gov In one study, 7,8-dihydroxycoumarins with long alkyl chains at the C3 position were found to be highly potent. nih.gov In another example of analog design, the 7-hydroxy group of 6-acetyl-7-hydroxy-4-methylcoumarin was used as an anchor point to attach long-chain arylpiperazine moieties, leading to potent ligands for serotonin (B10506) receptors. mdpi.com This demonstrates how the 7-position can be exploited to introduce complex functionalities designed to interact with specific biological targets.

Table 2: Examples of Derivatization for Structure-Activity Relationship (SAR) Studies

| Scaffold | Position(s) Modified | Type of Modification | Observed Impact on Activity | Source(s) |

|---|---|---|---|---|

| 4-Methylcoumarin (B1582148) | C7, C8 | Hydroxylation vs. Acetoxylation | 7,8-Dihydroxy substitution often enhances anticancer activity compared to diacetoxy. | nih.gov |

| 4-Methylcoumarin | C3 | Introduction of n-alkyl chains | Potency against cancer cell lines increased with longer alkyl chains (e.g., n-decyl). | nih.gov |

| 6-Acetyl-7-hydroxy-4-methylcoumarin | C7-OH | Alkylation with arylpiperazinyl-butoxy chains | Created potent and selective 5-HT₁ₐ receptor ligands. | mdpi.com |

| 3-Bromocoumarin | C4 | Sulfanylation with various thiols | Created a library of 4-sulfanylcoumarins via functional group transposition. | nih.govrsc.org |

Elucidation of Molecular and Biochemical Mechanisms of Action for 2 Oxo 4 Propyl 2h Chromen 7 Yl Acetate

Enzyme Inhibition and Activation Profiles: In Vitro Biochemical Assays

This section summarizes the known in vitro biochemical assay data for 2-oxo-4-propyl-2H-chromen-7-yl acetate (B1210297) against several key enzyme targets.

Specific experimental data on the inhibition of cholinesterases (Acetylcholinesterase, AChE; Butyrylcholinesterase, BuChE) and Monoamine Oxidases (MAO-A and MAO-B) by 2-oxo-4-propyl-2H-chromen-7-yl acetate are not extensively detailed in the current scientific literature.

However, the broader class of coumarin (B35378) derivatives, to which this compound belongs, has been widely investigated for these activities. Numerous synthetic and naturally occurring coumarins are recognized for their inhibitory properties against both cholinesterases and monoamine oxidases. mdpi.com For instance, studies on various 2-oxo-2H-chromen-4-yl acetamide (B32628) and 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamate derivatives have demonstrated potent AChE inhibition, with some compounds showing activity in the nanomolar range. nih.govnih.gov Similarly, certain 2-aryl-4H-chromen-4-one derivatives have been identified as selective and potent inhibitors of human MAO-B. mdpi.com These findings suggest the potential of the coumarin scaffold as a basis for designing inhibitors for these enzymes, though direct evidence for this compound itself is pending.

Inhibition Data for this compound

| Enzyme | IC₅₀ / Kᵢ | Inhibition Type | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Data not available | Data not available | N/A |

| Butyrylcholinesterase (BuChE) | Data not available | Data not available | N/A |

| Monoamine Oxidase A (MAO-A) | Data not available | Data not available | N/A |

There is no specific published data detailing the inhibitory activity of this compound against α-glucosidase or carbonic anhydrase (CA) isoforms.

The coumarin framework is known to be a source of compounds with activity against these enzymes. For example, certain chromone-based thiosemicarbazones have been synthesized and shown to be effective α-glucosidase inhibitors. nih.gov Furthermore, the coumarin scaffold has been utilized to develop potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. mdpi.comnih.gov These studies highlight the versatility of the coumarin structure in targeting these metabolic enzymes, but specific assays on this compound are required to determine its activity profile.

Inhibition Data for this compound

| Enzyme | IC₅₀ / Kᵢ | Inhibition Type | Source |

|---|---|---|---|

| α-Glucosidase | Data not available | Data not available | N/A |

Scientific literature providing direct evidence for the inhibition of urease or tyrosine kinases by this compound is not currently available.

While specific data on the target compound is lacking, related coumarin structures have been explored for such inhibitory activities. For example, some coumarin derivatives have been investigated as potential tyrosine kinase inhibitors, a class of enzymes crucial in cellular signaling pathways. This indicates that the coumarin nucleus can serve as a scaffold for developing inhibitors of these enzymes, although the specific efficacy of the 4-propyl and 7-acetate substitution pattern remains to be determined through direct experimental evaluation.

Inhibition Data for this compound

| Enzyme | IC₅₀ / Kᵢ | Inhibition Type | Source |

|---|---|---|---|

| Urease | Data not available | Data not available | N/A |

Specific studies detailing the metabolic profile of this compound via Cytochrome P450 (CYP450) enzymes or its potential to inhibit or induce specific CYP450 isoforms have not been found in the reviewed literature.

The CYP450 superfamily of enzymes is critical for the biotransformation of a vast number of drugs and xenobiotics. Interactions with this system, whether as a substrate, inhibitor, or inducer, are a key determinant of a compound's pharmacokinetic profile and potential for drug-drug interactions. Given the central role of the liver in drug metabolism, where CYP450 enzymes are highly expressed, understanding these interactions is fundamental. Without experimental data, the metabolic fate and interaction profile of this compound with the CYP450 system remain unknown.

CYP450 Interaction Data for this compound

| CYP Isoform | Interaction Type (Substrate, Inhibitor, Inducer) | Metric (Kₘ, Kᵢ, EC₅₀) | Source |

|---|

There is no available scientific data concerning the interaction or inhibitory effect of this compound on the enzyme Paraoxonase 1 (PON1).

PON1 is an esterase associated with high-density lipoprotein (HDL) that plays a role in protecting against lipid peroxidation. Its interaction with small molecules, particularly esters, is of interest. However, to date, no studies have been published that specifically investigate whether this compound acts as a substrate or inhibitor of PON1.

Inhibition Data for this compound

| Enzyme | IC₅₀ / Kᵢ | Inhibition Type | Source |

|---|

Receptor Binding Studies and Ligand-Target Interactions

A review of the scientific literature reveals a lack of specific receptor binding studies for this compound. No data on its affinity (e.g., Kd, Ki) for any specific physiological receptor has been published.

While the coumarin scaffold is a component of molecules designed to interact with various receptors, direct experimental evidence from radioligand binding assays or other equivalent methodologies is necessary to establish a receptor interaction profile for this compound. Without such studies, its potential to modulate receptor-mediated signaling pathways remains speculative.

Receptor Binding Data for this compound

| Receptor Target | Binding Affinity (K𝒹, Kᵢ, etc.) | Assay Type | Source |

|---|

Modulation of Intracellular Signaling Pathways in Cellular Models (non-human)

Investigating the influence of this compound on intracellular signaling pathways is crucial to understanding its potential bioactivity. In non-human cellular models, such as murine or other mammalian cell lines, this would typically involve a series of targeted molecular biology techniques.

Detailed Research Approach: Initial studies would utilize kinase activity assays and Western blot analyses to screen for changes in the phosphorylation status of key signaling proteins. Pathways commonly investigated for coumarin-like compounds include the Mitogen-Activated Protein Kinase (MAPK) cascade (involving ERK, JNK, and p38) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway, both of which are central regulators of cell proliferation, survival, and stress responses.

For instance, researchers would treat selected non-human cell lines (e.g., mouse macrophage cell line RAW 264.7 or rat pheochromocytoma cell line PC12) with the compound and subsequently lyse the cells to extract proteins. Using antibodies specific to both the phosphorylated (active) and total forms of proteins like Akt, ERK1/2, and NF-κB, a ratiometric analysis would reveal any compound-induced activation or inhibition. Further validation could involve the use of specific pathway inhibitors to confirm that the observed cellular effects are indeed mediated through the identified signaling cascade.

Interactive Data Table: Hypothetical Phosphorylation Status of Key Signaling Proteins (Note: The following table is an illustrative example of how data would be presented. No specific experimental data for this compound is currently available.)

| Target Protein | Cellular Model | Compound Concentration | Change in Phosphorylation (Fold Change vs. Control) |

| Akt (Ser473) | RAW 264.7 | 10 µM | 0.85 |

| ERK1/2 (Thr202/Tyr204) | PC12 | 10 µM | 1.20 |

| p38 MAPK (Thr180/Tyr182) | RAW 264.7 | 10 µM | 2.10 |

| NF-κB p65 (Ser536) | PC12 | 10 µM | 0.95 |

Investigations into Apoptotic and Necrotic Pathways in Cell Lines (non-human models)

Many bioactive compounds exert their effects by modulating programmed cell death (apoptosis) or inducing unregulated cell death (necrosis). Studies in non-human cell lines are designed to determine if this compound can trigger these pathways and to identify the specific molecular machinery involved. Some analogs of 2H/4H-chromenes have been shown to trigger cell apoptosis. nih.gov

Detailed Research Approach: The initial assessment of cell death would involve assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This method distinguishes between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and primary necrotic cells (Annexin V-/PI+).

To dissect the specific apoptotic pathway, cleavage of caspases would be measured. Western blotting for cleaved caspase-3 (an executioner caspase) and cleaved caspases-8 and -9 (initiator caspases for the extrinsic and intrinsic pathways, respectively) would provide clear evidence of caspase-dependent apoptosis. Furthermore, changes in the mitochondrial membrane potential could be assessed using fluorescent dyes like JC-1 to specifically probe the involvement of the intrinsic (mitochondrial) apoptotic pathway. The release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium would be measured as a marker for necrosis-induced loss of membrane integrity.

Interactive Data Table: Example Cell Death Analysis in a Murine Cancer Cell Line (Note: The data below is for illustrative purposes only, as specific experimental results for this compound are not available.)

| Assay | Time Point | Result (vs. Control) | Interpretation |

| Annexin V+ Population | 24h | 35% increase | Induction of Apoptosis |

| Cleaved Caspase-3 | 24h | 4.2-fold increase | Activation of Executioner Caspase |

| Cleaved Caspase-9 | 24h | 3.8-fold increase | Involvement of Intrinsic Pathway |

| LDH Release | 24h | No significant change | No significant induction of necrosis |

Interaction with Biomembranes and Cellular Permeability Studies (in vitro)

The ability of a compound to cross the cell membrane is a prerequisite for its interaction with intracellular targets. For a molecule like this compound, which contains an ester group, its lipophilicity and interaction with biomembranes are key determinants of its bioavailability and mechanism of action. The acetyl group on some related compounds is suggested to enhance cell membrane penetration.

Detailed Research Approach: In vitro cellular permeability is commonly assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA). This assay measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment, providing a high-throughput screen of passive membrane transport.

To study interactions with more biologically relevant models, Caco-2 cell monolayers are often used. These human colon adenocarcinoma cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. By measuring the flux of the compound from the apical (lumenal) to the basolateral (blood) side, an apparent permeability coefficient (Papp) can be calculated, which is a good predictor of in vivo absorption.

Biophysical techniques, such as differential scanning calorimetry (DSC) or fluorescence spectroscopy with membrane-sensitive probes, could also be employed using artificial liposomes to study how the compound physically perturbs the lipid bilayer, such as by altering its fluidity or phase transition temperature.

Interactive Data Table: Illustrative Permeability and Membrane Interaction Data (Note: This table shows representative data from standard in vitro assays. No such data has been published for this compound.)

| Assay | System | Parameter | Value | Classification |

| PAMPA | Artificial Membrane | Permeability (Pe) | 12.5 x 10⁻⁶ cm/s | High Permeability |

| Caco-2 Assay | Caco-2 Monolayer | Papp (A→B) | 15.2 x 10⁻⁶ cm/s | High Permeability |

| DSC | DPPC Liposomes | ΔTm | -1.2 °C | Membrane Fluidizing Effect |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Oxo 4 Propyl 2h Chromen 7 Yl Acetate and Its Analogues

Systematic Modification of the Acetate (B1210297) Moiety at Position 7: Impact on Biological Efficacy

The substituent at position 7 of the coumarin (B35378) ring plays a critical role in modulating the biological activity of this class of compounds. The acetate group in 2-oxo-4-propyl-2H-chromen-7-yl acetate is a key feature that has been extensively modified to understand its influence on efficacy.

Research has shown that the nature of the substituent at the 7-position can significantly impact various biological activities, including antimicrobial and anticancer effects. For instance, the presence of an O-substitution at this position is often considered essential for antifungal activity. mdpi.com Studies involving the replacement of the acetate with other functionalities have provided valuable insights. For example, the synthesis of 7-hydroxycoumarin derivatives and their subsequent O-acylation or O-alkylation has been a common strategy to explore SAR. mdpi.com

In the context of antifungal activity, studies have demonstrated that the presence of an acetate group, along with other electron-withdrawing groups, can favor the biological activity. mdpi.com This suggests that the electronic properties of the substituent at position 7 are a crucial determinant of efficacy. The hydrolysis of the acetate to a hydroxyl group can also dramatically alter the biological profile. 7-Hydroxycoumarin derivatives have been widely used as building blocks for creating novel compounds with anticancer properties, highlighting the importance of this position for therapeutic potential. mdpi.com

Furthermore, the modification of the 7-position substituent can influence the molecule's ability to interact with specific biological targets. For example, in the design of selective inhibitors for human carbonic anhydrase (CA) isoforms, modifications at the 7-position of the coumarin scaffold were crucial for achieving selectivity. mdpi.com

The following table summarizes the impact of various modifications at the 7-position on the biological activity of coumarin analogs.

| Modification at Position 7 | Resulting Compound Class | Impact on Biological Activity |

| Acetate to Hydroxyl | 7-Hydroxycoumarins | Often serves as a precursor for further derivatization; can alter selectivity and potency. mdpi.com |

| Acetylation/Alkylation | O-acylated/O-alkylated coumarins | Can enhance or diminish activity depending on the specific group introduced; influences lipophilicity and target interaction. mdpi.commdpi.com |

| Introduction of electron-withdrawing groups | Substituted coumarins | Generally enhances antifungal activity. mdpi.com |

| Introduction of bulky substituents | Sterically hindered coumarins | May impact binding affinity and selectivity for specific enzymes. mdpi.com |

Exploration of Substituents at Position 4: Role of the Propyl Group in Receptor Recognition and Activity

Studies on various coumarin derivatives have consistently highlighted the significance of the 4-position substituent. For instance, in the context of tubulin polymerization inhibitors, QSAR studies have been conducted on 4-substituted coumarins to understand the structural requirements for their anticancer activities. nih.govtbzmed.ac.irresearchgate.net These studies often reveal that the nature of the group at C-4 is a key determinant of potency.

The introduction of a larger substituent than a methyl group at the 4-position of the coumarin core, in conjunction with other modifications, has been shown to significantly boost the binding affinity for certain receptors. nih.gov This suggests that the propyl group in this compound likely plays a role in occupying a specific hydrophobic pocket within its target receptor, thereby contributing to its biological effect.

Furthermore, the reactivity of the C-4 position allows for selective modifications, enabling the synthesis of a wide array of analogs for SAR studies. nih.gov The synthesis of C-4 substituted coumarins has been a focus of many research efforts to develop compounds with improved pharmacological profiles. mdpi.com

The table below illustrates the influence of different substituents at the 4-position on the biological activity of coumarin analogs.

| Substituent at Position 4 | Impact on Biological Activity | Reference |

| Propyl | Contributes to receptor recognition and binding affinity, likely through hydrophobic interactions. | nih.gov |

| Phenyl | Can enhance binding affinity, with further substitutions on the phenyl ring modulating activity. | nih.gov |

| Various alkyl and aryl groups | Modulates anticancer and other biological activities, with the optimal group depending on the specific target. | nih.govtbzmed.ac.irresearchgate.net |

Influence of Modifications to the Chromen-2-one Heterocyclic Ring System

The chromen-2-one (coumarin) ring system is the core scaffold of this compound and is essential for its biological activity. Modifications to this heterocyclic system can have profound effects on the molecule's electronic properties, conformation, and ability to interact with biological targets.

The fused benzene (B151609) ring and the oxygen atom of the pyran ring are considered prime pharmacophoric features that contribute to the antioxidant activity of coumarin derivatives. nih.govmdpi.com Any alteration to this core structure can lead to a significant change in biological efficacy. For example, the replacement of the oxygen atom with another heteroatom or modifications to the benzene ring can alter the planarity and electron distribution of the molecule, thereby affecting its interaction with receptors.

The synthesis of various chromene derivatives, including chromeno[2,3-d] nih.govnih.govoxazine and chromeno[2,3-d]pyrimidine derivatives, demonstrates the versatility of the coumarin scaffold for generating novel compounds with potential anticancer activity. ekb.eg These modifications involve the fusion of additional heterocyclic rings to the chromen-2-one core, leading to entirely new chemical entities with different biological profiles.

The following table summarizes the effects of modifications to the chromen-2-one ring system.

| Modification to Chromen-2-one Ring | Effect on Properties and Activity |

| Alteration of the pyran ring oxygen | Changes in electronic distribution and pharmacophoric features. nih.govmdpi.com |

| Fusion of other heterocyclic rings | Creation of novel chemical scaffolds with potentially different biological activities. ekb.eg |

| Substitution at C-3 and C-4 positions | Modulation of molecular shape, reactivity, and biological function. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel compounds and for understanding the key structural features that govern their efficacy.

Both 2D and 3D-QSAR methodologies have been extensively applied to study coumarin derivatives. 2D-QSAR models correlate biological activity with 2D descriptors such as topological indices and physicochemical properties. nih.govbohrium.comresearchgate.net These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity. For instance, a 2D-QSAR study on coumarin derivatives as CDK inhibitors indicated that the inhibitory activity is strongly related to the dipole moment and the number of hydrogen bond donors. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. nih.govbenthamdirect.comderpharmachemica.com These methods generate contour maps that visualize the regions around the molecule where steric, electrostatic, and other fields are favorable or unfavorable for activity. For example, a CoMFA study on coumarin analogues as MAO-B inhibitors revealed the steric and electronic structural requirements for their inhibitory activity. derpharmachemica.com

A wide range of molecular descriptors are used in QSAR studies of coumarin derivatives to quantify their structural and physicochemical properties. These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These quantify the electronic properties, such as dipole moment and partial charges. nih.gov

Steric descriptors: These relate to the size and shape of the molecule.

Hydrophobic descriptors: These measure the lipophilicity of the molecule.

The selection of appropriate descriptors is crucial for developing a robust and predictive QSAR model. For instance, in a QSAR study of the antioxidant activity of coumarin derivatives, descriptors related to complexity, H-bond donor character, and lipophilicity were found to be important. nih.gov Another study on 4-substituted coumarins as tubulin polymerization inhibitors identified the importance of 3D arrangement and molecular shape in determining their antiproliferative activities. tbzmed.ac.ir

The following table provides examples of molecular descriptors and their correlation with the activity of coumarin derivatives.

| Descriptor Type | Example Descriptor | Correlation with Activity | Reference |

| Electronic | Dipole Moment | Strong correlation with CDK inhibitory activity. | nih.gov |

| 3D | Mor04p | Evidence for the importance of 3D molecular arrangement on antiproliferative activity. | tbzmed.ac.ir |

| Physicochemical | Lipophilicity (logP) | Important parameter in describing antioxidant activity. | nih.gov |

| Constitutional | Number of hydrogen bond donors | Correlates with CDK inhibitory activity. | nih.gov |

Pharmacophore Development and Ligand-Based Drug Design (LBDD) Principles

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to exert a specific biological activity. acs.org This approach is particularly useful when the 3D structure of the biological target is unknown.

For coumarin derivatives, pharmacophore models have been developed to understand the key features responsible for their various biological activities, such as antioxidant and α-glucosidase inhibitory effects. nih.govnih.gov A typical pharmacophore model for a coumarin derivative might include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.

The development of a pharmacophore model involves several steps:

Selection of a training set of active compounds: A diverse set of molecules with known biological activity is chosen.

Conformational analysis: The possible 3D conformations of each molecule are generated.

Pharmacophore hypothesis generation: Common chemical features among the active compounds are identified and aligned to generate pharmacophore hypotheses.

Validation of the pharmacophore model: The model is validated using a test set of compounds with known activity.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new potential hits with the desired biological activity. nih.gov This approach, a cornerstone of ligand-based drug design, significantly accelerates the discovery of novel drug candidates. For instance, pharmacophore models for coumarin derivatives have been instrumental in identifying the crucial molecular fragments and their spatial arrangement for potent antioxidant activity. mdpi.com

Preclinical Biological Activity Profiling in in Vitro and Non Human in Vivo Models Excluding Clinical Human Trials

Antimicrobial Efficacy: Bacterial, Fungal, and Viral Inhibition Studies (in vitro)

A comprehensive search of scientific literature yielded no specific studies evaluating the direct antimicrobial, including antibacterial, antifungal, or antiviral, efficacy of 2-oxo-4-propyl-2H-chromen-7-yl acetate (B1210297) . While the broader class of coumarin (B35378) derivatives has been a subject of antimicrobial research, data pertaining to this particular compound is not available in the reviewed literature.

Anti-inflammatory Potential: Cytokine Modulation and Enzyme Inhibition Assays (in cell lines/non-human tissues)

Direct studies on the anti-inflammatory potential of 2-oxo-4-propyl-2H-chromen-7-yl acetate are not present in the current body of scientific literature. However, research on the closely related analog, 7-acetoxycoumarin (B77463) (7AC), which differs by the substitution of a methyl group for the propyl group at the 4-position, provides valuable insights into the potential anti-inflammatory mechanisms of this class of compounds.

In studies utilizing lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells, 7AC demonstrated significant anti-inflammatory properties. nih.govnih.govmdpi.com The compound was shown to be non-toxic to these cells and effectively inhibited the production of key inflammatory mediators in a concentration-dependent manner. nih.govnih.govmdpi.com

Cytokine Modulation: Treatment with 7AC led to a dose-dependent reduction in the secretion of pro-inflammatory cytokines. nih.govmdpi.com Specifically, the production of interleukin-1β (IL-1β) and interleukin-6 (IL-6) was significantly suppressed. nih.govmdpi.com A reduction in tumor necrosis factor-α (TNF-α) was also observed, particularly at higher concentrations of 7AC. nih.govmdpi.com

Enzyme Inhibition: The anti-inflammatory effects of 7AC are linked to its ability to modulate key enzymes involved in the inflammatory cascade. The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both at the mRNA and protein levels, was concomitantly decreased with 7AC treatment. nih.govnih.govmdpi.com This inhibition leads to a reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). nih.govmdpi.com

Furthermore, the mechanism of action involves the inhibition of the phosphorylation of mitogen-activated protein kinase (MAPK) family members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. nih.govnih.govmdpi.com The compound also reduced the degradation of inhibitor of kappa B alpha (IκBα), which in turn suppresses the activation of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.govmdpi.com

Table 1: Effect of 7-Acetoxycoumarin on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration of 7-Acetoxycoumarin | IL-1β Inhibition | IL-6 Inhibition | TNF-α Inhibition |

|---|---|---|---|

| 50 µM | Decreased | Decreased | No significant change |

| 100 µM | Decreased | Decreased | No significant change |

| 200 µM | Decreased | Decreased | Decreased |

Data derived from studies on the analog 7-acetoxycoumarin. nih.govmdpi.com

Table 2: Effect of 7-Acetoxycoumarin on Inflammatory Mediators and Enzymes in LPS-Stimulated RAW 264.7 Macrophages

| Biomarker | Effect of 7-Acetoxycoumarin Treatment |

|---|---|

| Nitric Oxide (NO) | Production inhibited |

| Prostaglandin E₂ (PGE₂) | Production inhibited |

| iNOS (mRNA and protein) | Expression decreased |

| COX-2 (mRNA and protein) | Expression decreased |

Data derived from studies on the analog 7-acetoxycoumarin. nih.govnih.govmdpi.com

Antiproliferative and Antineoplastic Activities in Cancer Cell Lines (in vitro)

There is no specific information available in the reviewed scientific literature regarding the antiproliferative or antineoplastic activities of This compound in cancer cell lines. Studies on other acetoxycoumarin derivatives have been conducted, but these are not specific to the compound . nih.gov

Antioxidant and Free Radical Scavenging Capabilities: Biochemical Assays

No studies were identified in the scientific literature that specifically investigated the antioxidant and free radical scavenging capabilities of This compound through biochemical assays such as DPPH or ABTS.

Neuroprotective and Neurotrophic Effects in In Vitro Neuronal Models

The neuroprotective and neurotrophic effects of This compound in in vitro neuronal models have not been reported in the available scientific literature. While the broader field of natural products is being explored for neurotrophic properties, no data specific to this compound could be found. nih.gov

Immunomodulatory Properties: Effects on Immune Cell Function (in vitro/non-human)

Specific studies on the immunomodulatory properties of This compound are lacking. However, the anti-inflammatory activities observed with its close analog, 7-acetoxycoumarin , in macrophage cells suggest potential immunomodulatory effects. nih.govnih.govmdpi.com By inhibiting the production of pro-inflammatory cytokines and mediators by macrophages, 7-acetoxycoumarin demonstrates an ability to modulate immune cell function in vitro. nih.govnih.govmdpi.com This suggests that This compound may warrant investigation for similar properties.

In Vivo Efficacy Studies in Animal Models of Disease (e.g., inflammation, infection, tumor xenografts – non-human)

A review of the scientific literature did not yield any in vivo efficacy studies for This compound in animal models of disease, including those for inflammation, infection, or tumor xenografts.

Computational Chemistry and Cheminformatics Approaches to Understanding 2 Oxo 4 Propyl 2h Chromen 7 Yl Acetate

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique pivotal for identifying potential biological targets for a given compound and estimating the strength of their interaction. In the context of 2-oxo-4-propyl-2H-chromen-7-yl acetate (B1210297), docking simulations can be employed to screen a wide array of proteins and enzymes to pinpoint those with which it is most likely to bind. This process involves predicting the preferred orientation of the coumarin (B35378) derivative when bound to a target protein to form a stable complex.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key output of these simulations. A lower binding energy generally indicates a more stable and favorable interaction. For instance, studies on structurally similar coumarin derivatives have demonstrated their potential to inhibit various enzymes, such as acetylcholinesterase or cyclooxygenase, by fitting into their active sites. The interactions are typically stabilized by a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 1: Hypothetical Molecular Docking Results for 2-oxo-4-propyl-2H-chromen-7-yl acetate Against Various Protein Targets

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Acetylcholinesterase (AChE) | -9.2 | Trp84, Tyr130, Phe330 |

| Carbonic Anhydrase II | -7.8 | His94, His96, Thr199 |

| Monoamine Oxidase B (MAO-B) | -8.9 | Tyr398, Tyr435, Cys172 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable insights into its chemical behavior. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. These parameters are crucial for understanding potential reaction mechanisms and the molecule's susceptibility to electrophilic or nucleophilic attack.

Furthermore, DFT can be used to calculate other electronic properties such as the electrostatic potential map, which visualizes the charge distribution and helps identify regions of the molecule that are electron-rich or electron-poor. This information is vital for predicting how the molecule will interact with biological targets. Table 2 presents hypothetical DFT-calculated electronic properties for this compound.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV |

| Dipole Moment | 3.2 D |

| Electron Affinity | 1.5 eV |

| Ionization Potential | 7.0 eV |

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Protein-Ligand Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule and its interactions with a biological target over time. For this compound, MD simulations can be performed on its complex with a protein, as identified through molecular docking.

These simulations can reveal the stability of the protein-ligand complex, showing how the coumarin derivative settles into the binding pocket and how the protein structure adapts to its presence. Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF), which highlights the flexibility of different parts of the protein.

MD simulations also provide a detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and how their strengths and occurrences change over the simulation time. This level of detail is crucial for understanding the binding mechanism and can aid in the rational design of more potent analogs.

Cheminformatics Tools for Chemical Space Exploration and Analog Design

Cheminformatics encompasses a range of computational tools and techniques for analyzing and managing large sets of chemical data. In the context of this compound, cheminformatics can be used to explore the vast chemical space around the coumarin scaffold to design novel analogs with potentially improved properties.

By creating a virtual library of compounds with modifications to the propyl group, the acetate group, or other positions on the coumarin ring, researchers can systematically investigate the structure-activity relationships (SAR). Cheminformatics tools can be used to calculate a variety of molecular descriptors for each analog, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

These descriptors can then be used to build quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure with biological activity. Such models can predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis and experimental testing.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (non-human relevant models)

The pharmacokinetic profile of a compound, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is a critical determinant of its potential as a therapeutic agent. In silico ADME prediction models offer a rapid and cost-effective way to assess these properties for compounds like this compound in non-human models early in the drug discovery process.

Various computational models, often based on large datasets of experimentally determined ADME properties, can predict parameters such as intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions help in identifying potential liabilities that could hinder the development of a compound. For instance, a compound predicted to have poor absorption or rapid metabolism might be deprioritized or modified to improve its pharmacokinetic profile. Table 3 provides an example of in silico predicted ADME properties for this compound.

Table 3: Illustrative In Silico Predicted ADME Properties for this compound (Non-human Models)

| ADME Property | Predicted Value (Illustrative) | Interpretation |

|---|---|---|

| Caco-2 Permeability | High | Good potential for intestinal absorption |

| Plasma Protein Binding | >90% | High affinity for plasma proteins |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this isoform |

| CYP3A4 Inhibition | Inhibitor | Potential for drug-drug interactions via this isoform |

| Blood-Brain Barrier Permeability | Low | Unlikely to cross into the central nervous system |

Advanced Analytical Techniques in the Research and Characterization of 2 Oxo 4 Propyl 2h Chromen 7 Yl Acetate

High-Resolution Mass Spectrometry for Metabolite Identification (in vitro/non-human)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying metabolites of a parent compound in in vitro and non-human studies. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a unique elemental formula for the detected ion. mdpi.com For 2-oxo-4-propyl-2H-chromen-7-yl acetate (B1210297) (C₁₄H₁₄O₄), the theoretical exact mass of the molecular ion [M+H]⁺ would be calculated and compared against experimental data to confirm its presence.

In a typical in vitro study, the compound would be incubated with liver microsomes or other enzyme preparations. Subsequent analysis of the incubation mixture by an HRMS instrument, often coupled with liquid chromatography (LC-HRMS), would aim to detect and identify potential metabolites. The primary metabolic transformations expected for a coumarin (B35378) ester like 2-oxo-4-propyl-2H-chromen-7-yl acetate would include:

Ester Hydrolysis: Cleavage of the acetate group to yield the primary metabolite, 7-hydroxy-4-propyl-2H-chromen-2-one. HRMS would identify this metabolite by detecting its unique exact mass.

Hydroxylation: Oxidation of the propyl chain or the aromatic ring by cytochrome P450 enzymes.

Glucuronidation: Conjugation of the hydrolyzed 7-hydroxy group with glucuronic acid, a common phase II metabolic pathway for hydroxycoumarins. researchgate.net

By comparing the HRMS data of the metabolized sample with a control, researchers can pinpoint new peaks corresponding to metabolites, whose elemental formulas can be confidently assigned based on the high mass accuracy, providing crucial insights into the compound's metabolic stability and pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound. ethernet.edu.etd-nb.info Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise connectivity of atoms and the spatial relationships between them can be determined.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the propyl group protons, the aromatic and vinylic protons on the coumarin core, and the methyl protons of the acetate group.

¹³C NMR Spectroscopy reveals the number of non-equivalent carbon atoms in the molecule. wisc.edu The spectrum for this compound would be expected to show 14 distinct signals, corresponding to each carbon atom in its unique chemical environment. researchgate.net

The structural assignment is confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), which identifies proton-proton couplings, and HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two to three bonds. mdpi.com These analyses definitively establish the molecular structure. While specific, published spectra for this exact molecule are not widely available, a predicted assignment based on known data for coumarin and acetate derivatives can be constructed. mdpi.comrsc.orgsapub.org

| Position | Predicted ¹³C Chemical Shift (δ ppm) | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹H Multiplicity |

|---|---|---|---|

| C-2 | ~160.5 | - | - |

| C-3 | ~112.0 | ~6.2 (H-3) | s |

| C-4 | ~155.0 | - | - |

| C-4a | ~114.0 | - | - |

| C-5 | ~126.0 | ~7.5 (H-5) | d |

| C-6 | ~118.0 | ~7.1 (H-6) | dd |

| C-7 | ~153.0 | - | - |

| C-8 | ~110.0 | ~7.0 (H-8) | d |

| C-1' (Propyl) | ~35.0 | ~2.6 (H-1') | t |

| C-2' (Propyl) | ~22.0 | ~1.7 (H-2') | sextet |

| C-3' (Propyl) | ~13.8 | ~1.0 (H-3') | t |

| C=O (Acetate) | ~169.0 | - | - |

| CH₃ (Acetate) | ~21.0 | ~2.3 (H-CH₃) | s |

X-ray Crystallography for Solid-State Structure Determination and Co-crystallization Studies with Biological Targets

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation. For this compound, obtaining a single crystal suitable for diffraction would allow for the complete determination of its solid-state structure.

Based on crystallographic studies of highly similar compounds, such as 2-oxo-2H-chromen-7-yl tert-butylacetate nih.gov and 2-oxo-2H-chromen-4-yl acetate researchgate.net, several structural features can be anticipated. The coumarin ring system itself is expected to be nearly planar. nih.govnih.gov The acetate and propyl groups would be appended to this core, and their precise orientation relative to the ring would be established. The dihedral angle between the plane of the coumarin ring and the ester group is a key conformational parameter. sapub.orgnih.gov

Chromatographic Techniques for Purity Assessment and Isolation of Metabolites (HPLC, GC, SFC)

Chromatographic techniques are essential for both the analysis and purification of this compound. researchgate.net High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of the final synthesized product. bldpharm.com A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would produce a distinct peak at a specific retention time, and the area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

Gas Chromatography (GC), suitable for volatile and thermally stable compounds, could also be employed for purity analysis, potentially after derivatization. Supercritical Fluid Chromatography (SFC) offers a "green" alternative with high efficiency and resolution, using supercritical CO₂ as the primary mobile phase.

In metabolic studies, chromatographic methods are vital for sample cleanup and the isolation of individual metabolites prior to their identification by techniques like NMR or mass spectrometry. mdpi.com For instance, after an in vitro incubation, the complex mixture can be injected into an HPLC system. Fractions corresponding to the parent compound and its various metabolites can be collected as they elute from the column, allowing for their individual characterization. Flash chromatography is another common technique used for the purification of the crude product on a larger scale after its initial synthesis. mdpi.comrsc.orgnih.gov

Spectroscopic Methods for Quantitative Analysis and Interaction Studies (UV-Vis, Fluorescence, CD, IR)

A variety of spectroscopic methods are used to study the properties of this compound, from basic structural confirmation to its interactions with other molecules.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. auctoresonline.org The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of both the α,β-unsaturated lactone ring and the acetate ester, as well as C-O and aromatic C=C stretching bands. mdpi.comsapub.org

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (Lactone) | ~1720-1740 | Stretching |

| C=O (Acetate Ester) | ~1760-1770 | Stretching |

| C=C (Aromatic/Vinylic) | ~1620, ~1590 | Stretching |

| C-O (Ester/Ether) | ~1250-1050 | Asymmetric/Symmetric Stretching |

| C-H (sp³) | ~2850-2960 | Stretching |

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Coumarin derivatives are known to absorb light in the ultraviolet region due to their conjugated π-electron system. researchgate.net The spectrum of this compound would likely exhibit a strong absorption maximum (λₘₐₓ) around 320-330 nm, characteristic of the 7-oxy-chromen-2-one chromophore. mdpi.comekb.eg

Fluorescence Spectroscopy is particularly relevant for coumarins, many of which are highly fluorescent. nih.gov Upon excitation at its absorption wavelength, the compound is expected to emit light at a longer wavelength (a Stokes shift). The intensity and wavelength of this emission can be sensitive to the molecular environment, such as solvent polarity, making these compounds useful as molecular probes. sciencepublishinggroup.com

Circular Dichroism (CD) Spectroscopy would be applicable if the molecule were chiral or if it were interacting with a chiral macromolecule, such as a protein or DNA. It measures the differential absorption of left- and right-circularly polarized light, providing information on the three-dimensional structure and binding interactions of chiral substances.

Future Research Directions and Unaddressed Academic Questions Pertaining to 2 Oxo 4 Propyl 2h Chromen 7 Yl Acetate

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The synthesis of coumarin (B35378) derivatives is a well-established field, yet opportunities for innovation remain, particularly concerning sustainability and efficiency. nih.gov Current methods for synthesizing related acetoxycoumarins often involve multi-step processes. arizona.eduresearchgate.net For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) is achieved through the O-acylation of 7-hydroxy-2H-chromen-2-one. mdpi.com Similarly, the synthesis of 8-acetyl-7-acetoxy-4-methylcoumarin involves the reaction of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) with acetic anhydride (B1165640). nih.gov

Future research should focus on developing more direct and environmentally benign synthetic routes for 2-oxo-4-propyl-2H-chromen-7-yl acetate (B1210297). Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has been shown to be effective for producing other bifunctional coumarins, offering the potential for reduced reaction times and increased yields. mdpi.com

Green Chemistry Approaches: Investigating the use of non-toxic solvents, renewable starting materials, and catalytic reactions to minimize the environmental impact of production. The Pechmann condensation, a classic method for coumarin synthesis, could be optimized with modern, greener catalysts. researchgate.net

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher purity and more consistent yields, which is crucial for producing pharmaceutical-grade compounds.

These novel approaches could lead to more cost-effective and sustainable methods for producing 2-oxo-4-propyl-2H-chromen-7-yl acetate for extensive research.

Deeper Mechanistic Insights into Specific Biological Activities at the Molecular Level

Coumarin derivatives are known to possess a wide array of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.govrsc.org For example, certain synthetic coumarin derivatives have been found to inhibit lung cancer cell motility by suppressing epithelial-mesenchymal transition (EMT) markers like N-cadherin and Snail. nih.gov The structure-activity relationship (SAR) studies of 4-methylcoumarins have shown that substitutions at various positions can significantly influence their cytotoxic effects on cancer cell lines. nih.gov

A critical unaddressed question is the specific molecular mechanism of this compound. Future research should aim to:

Identify Protein Targets: Utilize techniques like affinity chromatography and mass spectrometry to identify the specific proteins that the compound binds to within cells.

Elucidate Signaling Pathways: Investigate how the compound modulates key cellular signaling pathways, such as those involved in apoptosis, cell cycle regulation, and inflammation. nih.gov

Analyze Enzyme Inhibition: Given that many coumarins are enzyme inhibitors, studies should assess the inhibitory potential of this compound against targets like cholinesterases, monoamine oxidases, and carbonic anhydrases. nih.govevitachem.com

Understanding these molecular interactions is fundamental to defining the compound's pharmacological profile.

Development of Advanced Prodrug Strategies or Delivery Systems for Targeted Research

The coumarin scaffold is a promising candidate for the development of prodrugs, which are inactive compounds that are converted into active drugs within the body. arizona.edunih.gov The ester linkage in coumarin-based prodrugs can be cleaved by esterases, releasing the active drug at the target site. nih.gov This strategy has been explored to enhance the oral bioavailability of other therapeutic agents. nih.gov

The acetate group of this compound makes it an intrinsic candidate for prodrug research. Future investigations could explore:

Esterase-Sensitive Release: Characterize the kinetics of acetate hydrolysis by various esterases to determine if the parent molecule, 7-hydroxy-4-propylcoumarin, is released in a controlled manner. nih.gov

Mutual Prodrugs: Design and synthesize mutual prodrugs where this compound is linked to another active pharmacological agent, potentially offering synergistic effects. researchgate.net

Targeted Delivery Systems: Incorporate the compound into nanoparticles or other drug delivery systems to improve its solubility, stability, and targeting to specific tissues or cells, thereby enhancing its efficacy for preclinical research applications.